molecular formula C18H19F2N5O4 B607613 GDC-0077 CAS No. 2060571-02-8

GDC-0077

カタログ番号: B607613
CAS番号: 2060571-02-8
分子量: 407.4 g/mol
InChIキー: SGEUNORSOZVTOL-CABZTGNLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Inavolisib has a wide range of scientific research applications, including:

作用機序

イナボリシブは、変異型PI3Kαを選択的に阻害し、分解することによって効果を発揮します。 PI3Kを介したシグナル伝達経路は、腫瘍の発生に重要な役割を果たしており、その調節不全は腫瘍の増殖と抗腫瘍剤に対する抵抗性によく関連しています。 この経路を阻害することにより、イナボリシブは下流のシグナル伝達分子の活性化を防ぎ、腫瘍細胞の増殖と生存の抑制につながります。 .

類似の化合物との比較

類似の化合物

イナボリシブの独自性

イナボリシブは、変異型PI3Kαに対する高い選択性と、標的タンパク質の阻害と分解の両方を包含するデュアル作用機序により、独特です。 このデュアル作用は、他のPI3K阻害剤と比較して、より効果的かつ持続的な疾患制御につながる可能性があります。 .

生化学分析

Biochemical Properties

GDC-0077 interacts with the PI3K p110a catalytic subunit, a protein that plays a central role in tumor cell proliferation . It inhibits the phosphorylation of PIP2 to PIP3 . This compound is more selective for mutant versus wild-type PI3K alpha in cell-based assays .

Cellular Effects

This compound has shown to more potently inhibit mutant PI3K pathway signaling and reduce cell viability through unique HER2-dependent mutant p110a degradation . It is more effective than other PI3K inhibitors at maintaining prolonged pathway suppression . This results in enhanced apoptosis and greater efficacy .

Molecular Mechanism

This compound operates by a mechanism that promotes the selective degradation of “hotspot” p110α mutants . It binds to the ATP binding site of PI3K, thereby inhibiting the phosphorylation of PIP2 to PIP3 . This leads to a reduction of PI3K pathway biomarkers such as pAkt and pPRAS40, inhibition of cell proliferation, and increased apoptosis in human PIK3CA mutant breast cancer cell lines .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown antitumor activity and a manageable safety profile in patients with PIK3CA-mutant breast cancer . It has been observed that this compound maintains prolonged pathway suppression, resulting in enhanced apoptosis and greater efficacy .

Dosage Effects in Animal Models

In vivo, daily oral treatment with this compound in patient-derived PIK3CA-mutant breast cancer xenograft models resulted in tumor regressions, induction of apoptosis, and a reduction of pAkt, pPRAS40, and pS6RP in a dose-dependent fashion .

Metabolic Pathways

This compound is involved in the PI3K/AKT/mTOR signaling pathway, a major regulator of tumor cell growth, proliferation, and survival . Dysregulation of this pathway through multiple mechanisms has been described in solid tumor malignancies .

準備方法

合成経路と反応条件

イナボリシブは、合成された有機物の低分子化合物です。合成は、オキサゾリジノン環の形成と、それに続くジフルオロメチル基の付加を含む複数のステップで行われます。 反応条件は、一般的に、目的の化学結合の形成を促進するために、有機溶媒と触媒の使用を伴います。 .

工業的生産方法

イナボリシブの工業的生産は、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成が伴う可能性があります。 これには、生産プロセスを合理化するために、自動反応器と精製システムの使用が含まれます。 .

化学反応の分析

反応の種類

イナボリシブは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。 条件は、一般的に、目的の反応結果を確保するために、制御された温度とpHレベルを伴います。 .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 例えば、酸化はヒドロキシル化誘導体の生成につながる可能性があり、一方、還元は還元された官能基の生成につながる可能性があります。 .

科学研究への応用

イナボリシブは、次のような広範囲の科学研究用途があります。

類似化合物との比較

Similar Compounds

Uniqueness of Inavolisib

Inavolisib is unique due to its high selectivity for mutant PI3Kα and its dual mechanism of action, which includes both inhibition and degradation of the target protein. This dual action potentially leads to more effective and durable disease control compared to other PI3K inhibitors .

生物活性

GDC-0077, also known as Inavolisib, is a selective inhibitor targeting the p110α subunit of phosphatidylinositol 3-kinase (PI3K). This compound has emerged as a promising therapeutic agent, particularly in the treatment of breast cancer characterized by mutations in the PIK3CA gene. This article provides an overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical settings, and relevant case studies.

This compound operates through a novel mechanism that not only inhibits PI3K signaling but also promotes the degradation of mutant p110α proteins. This dual action enhances its effectiveness in suppressing tumor growth, particularly in PIK3CA-mutant cancers.

  • Selective Inhibition : this compound demonstrates a higher selectivity for mutant p110α compared to other PI3K inhibitors, such as taselisib and BYL719. This selectivity is crucial for minimizing off-target effects and improving therapeutic outcomes .
  • Degradation of Mutant Protein : The compound induces the degradation of mutant p110α proteins while sparing wild-type forms, which helps maintain essential cellular functions and reduces potential side effects associated with broader PI3K inhibition .

Efficacy in Clinical Trials

This compound has shown significant promise in clinical trials, particularly for patients with hormone receptor-positive (HR-positive) and HER2-negative breast cancer.

Phase I Clinical Trials

In early-phase trials, this compound was administered as a monotherapy and in combination with standard therapies such as palbociclib and fulvestrant. Key findings include:

  • Dosing and Safety : The maximum tolerated dose (MTD) was established at 9 mg daily. Common treatment-related adverse events included hyperglycemia (70%), diarrhea (40%), and fatigue (15%) .
  • Clinical Benefit : Among 20 patients treated with this compound, a clinical benefit rate of 45% was observed, with partial responses noted in 25% of participants. The treatment duration averaged 5.3 months .

Phase III Trials

The ongoing phase III INAVO120 study is evaluating the combination of this compound with palbociclib and fulvestrant against a placebo control. Preliminary results indicate:

  • Progression-Free Survival (PFS) : The combination therapy significantly improved PFS compared to palbociclib and fulvestrant alone, meeting primary endpoints .
  • Safety Profile : The combination was well-tolerated with no new safety signals identified, aligning with the known profiles of the individual agents involved .

Case Study 1: Efficacy in PIK3CA-Mutant Tumors

A notable case involved a patient with HR-positive breast cancer harboring a PIK3CA mutation who had previously undergone multiple lines of therapy. Upon administration of this compound combined with fulvestrant and palbociclib:

  • Outcome : The patient achieved significant tumor regression, demonstrating the potential for this compound to overcome resistance mechanisms associated with prior treatments .

Case Study 2: Long-Term Treatment Response

In another case involving long-term treatment with this compound:

  • Findings : The patient maintained stable disease for over six months with manageable side effects, underscoring the compound's potential for chronic management of advanced breast cancer .

Summary of Findings

Study PhasePopulationKey Findings
Phase I20 patients with HR-positive cancerMTD at 9 mg; 45% clinical benefit rate
Phase IIIPatients with PIK3CA mutationsSignificant improvement in PFS; well-tolerated

特性

IUPAC Name

(2S)-2-[[2-[(4S)-4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]amino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N5O4/c1-9(16(21)26)22-10-2-3-11-13(6-10)28-5-4-24-7-14(23-17(11)24)25-12(15(19)20)8-29-18(25)27/h2-3,6-7,9,12,15,22H,4-5,8H2,1H3,(H2,21,26)/t9-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEUNORSOZVTOL-CABZTGNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4C(COC4=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4[C@@H](COC4=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060571-02-8
Record name Inavolisib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2060571028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GDC-0077
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15275
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name INAVOLISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4C1UY2NYH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。